4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 2-iodobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 2-iodobenzoate typically involves multiple steps, including the formation of the isonicotinoylcarbohydrazonoyl intermediate and its subsequent reaction with 2-iodobenzoic acid. The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures while ensuring compliance with safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 2-iodobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 2-iodobenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 2-iodobenzoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 2-methylbenzoate
- 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 4-methylbenzoate .
Uniqueness
4-(2-Isonicotinoylcarbohydrazonoyl)phenyl 2-iodobenzoate is unique due to its specific structural features, such as the presence of the isonicotinoylcarbohydrazonoyl group and the 2-iodobenzoate moiety.
Properties
CAS No. |
303088-22-4 |
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Molecular Formula |
C20H14IN3O3 |
Molecular Weight |
471.2 g/mol |
IUPAC Name |
[4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C20H14IN3O3/c21-18-4-2-1-3-17(18)20(26)27-16-7-5-14(6-8-16)13-23-24-19(25)15-9-11-22-12-10-15/h1-13H,(H,24,25)/b23-13+ |
InChI Key |
DBCRCUCTWQTSHQ-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3)I |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3)I |
Origin of Product |
United States |
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